REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]([CH3:9])([CH3:8])[CH2:4][C:5](O)=[O:6].Cl.C[N:14](C)CCCN=C=NCC.ON1C2C=CC=CC=2N=N1.N>C(#N)C.O>[F:1][C:2]([F:11])([F:10])[C:3]([CH3:9])([CH3:8])[CH2:4][C:5]([NH2:14])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
FC(C(CC(=O)O)(C)C)(F)F
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stir at 0° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
STIRRING
|
Details
|
stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Remove the organics under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolve the residue in EtOAc
|
Type
|
WASH
|
Details
|
wash with saturated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaHCO3, then brine, dry over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrate to dryness
|
Type
|
ADDITION
|
Details
|
Treat the material with pet ether
|
Type
|
CUSTOM
|
Details
|
collect the solid
|
Type
|
FILTRATION
|
Details
|
via filtration
|
Type
|
CUSTOM
|
Details
|
dry
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CC(=O)N)(C)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |